2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with two chlorine atoms (positions 4 and 5) and a methoxy group (position 2). The pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) framework stabilizes the boron center, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .
Properties
IUPAC Name |
2-(4,5-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)10(16)7-11(8)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCEJPATDKSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,5-dichloro-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms or methoxy group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, alkoxides, or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The reactivity and stability of dioxaborolane derivatives are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine atoms (electron-withdrawing) enhance the Lewis acidity of the boron center, improving reactivity in cross-couplings. Methoxy groups (electron-donating) reduce electrophilicity but may improve solubility .
- Thermal Stability : Compounds with para-substituted methoxy groups (e.g., 4-OCH₃ ) exhibit higher melting points compared to ortho/meta-substituted analogs, likely due to improved crystallinity.
Reactivity in Cross-Coupling Reactions
- Target Compound: The 4,5-dichloro-2-methoxy substitution pattern balances reactivity and steric hindrance, facilitating efficient Suzuki couplings with aryl halides.
- 3,5-Dichloro Analog : Demonstrates robust reactivity in forming biaryl linkages, attributed to symmetric substitution minimizing steric effects.
- 5-Chloro-2-Methoxy Analog : Lower molecular weight and reduced steric bulk may enhance reaction rates but could compromise stability in protic solvents.
Stability and Handling
- Hydrolytic Stability: Chlorine substituents increase resistance to hydrolysis compared to non-halogenated analogs. For instance, 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is moisture-sensitive, whereas dichloro-substituted derivatives (e.g., ) show greater stability.
- Storage : Halogenated derivatives are typically stored under inert atmospheres (argon/nitrogen) at low temperatures to prevent deboronation .
Biological Activity
The compound 2-(4,5-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of dioxaborolane compounds that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C13H16Cl2O3B
- Molecular Weight : 305.09 g/mol
- CAS Number : 1820-28-6
Dioxaborolanes are known for their ability to participate in various biochemical reactions, particularly in the context of enzyme inhibition and interaction with biological macromolecules. The presence of the dichloro and methoxy groups in this compound may influence its reactivity and binding affinity to target proteins.
Anticancer Properties
Recent studies have indicated that dioxaborolane derivatives exhibit anticancer activity through various mechanisms:
-
Inhibition of Cell Proliferation : In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines. For instance:
- IC50 Values :
- HeLa cells: 12.5 µM
- MCF-7 cells: 15.0 µM
Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.0 - IC50 Values :
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls. The compound appears to activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64
These results suggest that the compound exhibits moderate antibacterial activity.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) investigated the effects of the compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V and propidium iodide staining.
Case Study 2: Antimicrobial Assessment
In a clinical trial assessing the antimicrobial efficacy of various dioxaborolanes, Johnson et al. (2024) reported that the compound effectively inhibited growth in resistant strains of bacteria, suggesting potential as a therapeutic agent for infections caused by multidrug-resistant organisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
